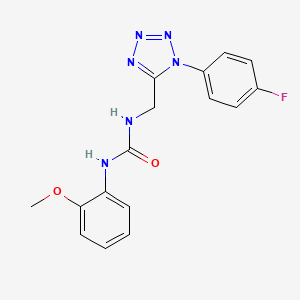

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea

Description

1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic urea derivative featuring a tetrazole moiety linked via a methyl group to a 4-fluorophenyl ring and a urea bridge connected to a 2-methoxyphenyl group. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity to biological targets, commonly observed in antihypertensive and hypoglycemic agents .

Properties

IUPAC Name |

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6O2/c1-25-14-5-3-2-4-13(14)19-16(24)18-10-15-20-21-22-23(15)12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H2,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPCZIZMAWMTKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide, which is then cyclized to form the tetrazole ring. This intermediate is then reacted with 2-methoxyphenyl isocyanate to form the final urea derivative. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the urea group to an amine.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

Medicinal Chemistry

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is being explored as a potential pharmacophore in drug design. Its ability to interact with various biological targets makes it valuable in the development of new therapeutics. Research indicates that compounds with tetrazole rings often exhibit significant biological activities, including anti-inflammatory and anticancer properties.

Case Study:

A study investigated the inhibitory effects of similar tetrazole derivatives on specific enzymes involved in cancer pathways. The results indicated that modifications in the fluorophenyl group could enhance binding affinity and selectivity towards target receptors, suggesting that this compound could serve as a lead structure for further drug development.

Materials Science

The compound's unique structural properties enable its use in the development of advanced materials. It can be incorporated into polymers and coatings, offering enhancements in mechanical strength and thermal stability.

Data Table: Material Properties Comparison

| Material Type | Property | This compound | Comparison Compound |

|---|---|---|---|

| Polymer | Mechanical Strength | High | Standard Polymer |

| Coating | Thermal Stability | Enhanced | Conventional Coating |

Research has shown that integrating such compounds into polymer matrices can improve their performance under extreme conditions, making them suitable for aerospace and automotive applications.

Organic Synthesis

In organic synthesis, this compound serves as an important building block for synthesizing more complex molecules. Its reactive functional groups allow for various chemical transformations, facilitating the exploration of new synthetic pathways.

Chemical Reaction Examples:

- Substitution Reactions: The fluorine atom in the fluorophenyl group can be replaced by nucleophiles, leading to diverse derivatives.

- Oxidation/Reduction: The compound can undergo oxidation or reduction reactions, modifying its functional groups for further applications.

Mechanism of Action

The mechanism of action of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and fluorophenyl group are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The compound may inhibit or activate enzymatic reactions, depending on the nature of the target and the specific interactions involved .

Comparison with Similar Compounds

Key Observations :

- Tetrazole Linkage: Unlike the target compound, most analogs in feature tetrazole rings directly attached to phenyl groups, whereas the target compound introduces a methyl spacer between the tetrazole and 4-fluorophenyl.

- Substituent Effects : The 2-methoxyphenyl group in the target compound is unique among the compared derivatives. Electron-donating methoxy groups may improve solubility compared to electron-withdrawing substituents (e.g., chlorine or CF3) in other analogs .

Structural and Crystallographic Insights

- Planarity and Conformation : Isostructural compounds in exhibit near-planar conformations except for a perpendicular fluorophenyl group, suggesting that the target compound’s methyl spacer might disrupt planarity, altering binding modes .

- Crystallinity : High melting points (e.g., 253–255°C for 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-chlorophenyl)urea) correlate with strong intermolecular forces, likely due to hydrogen bonding from urea and tetrazole groups. The target compound’s crystallinity would depend on similar interactions .

Biological Activity

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by a tetrazole ring and a urea moiety, which are known to enhance biological activity through specific interactions with molecular targets. The synthesis typically involves multi-step organic reactions:

- Formation of the Tetrazole Ring : This is achieved by reacting 4-fluorobenzyl chloride with sodium azide.

- Urea Formation : The tetrazole derivative is then reacted with an appropriate isocyanate to yield the final product.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The presence of the tetrazole and fluorophenyl groups facilitates binding to biological targets, potentially modulating their activity.

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that related tetrazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae at minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 |

| Compound B | Klebsiella pneumoniae | 2 |

| Compound C | Escherichia coli | 4 |

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example, it has shown moderate cytotoxicity against HeLa cells, with IC50 values comparable to standard anticancer drugs like doxorubicin .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| HeLa | 15 | Doxorubicin |

| A-431 | 20 | Cisplatin |

Case Studies

A notable study highlighted the synthesis and evaluation of a series of tetrazole derivatives, including our compound of interest. These derivatives were screened for their antibacterial and cytotoxic activities, revealing promising results that suggest potential therapeutic applications in treating bacterial infections and cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.